molecular formula C7H13IN2O3 B1258780 2-Amino-5-iodoacetamidovaleric acid

2-Amino-5-iodoacetamidovaleric acid

Cat. No.: B1258780
M. Wt: 300.09 g/mol
InChI Key: ZDWGLSKCVZNFLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-iodoacetamidovaleric acid (CAS: 35748-66-4) is a modified amino acid derivative characterized by a valeric acid (pentanoic acid) backbone substituted with an amino group at position 2 and an iodoacetamido (-NH-CO-CH₂-I) group at position 3.

Properties

IUPAC Name

2-amino-5-[(2-iodoacetyl)amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13IN2O3/c8-4-6(11)10-3-1-2-5(9)7(12)13/h5H,1-4,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWGLSKCVZNFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CNC(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13IN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35748-66-4
Record name Ornithine, N5-(iodoacetyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35748-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share partial structural motifs with 2-amino-5-iodoacetamidovaleric acid, enabling comparative analysis:

Compound Name CAS Number Key Structural Features Potential Applications References
2-Amino-5-iodoacetamidovaleric acid 35748-66-4 Valeric acid backbone; Iodoacetamido group Radiopharmaceuticals, research
5-Acetamido-3-methylisothiazole-4-carboxylic acid 51674-31-8 Isothiazole ring; acetamido substituent Antimicrobial agents
2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid 2644-49-7 Oxazolidinone ring; amino acid backbone Enzyme inhibitors, peptidomimetics
4-Pyrimidinamine, 5-methoxy-2-(4-pyridinyl) 133661-39-9 Pyrimidine-pyridine heterocycles Kinase inhibitors, agrochemicals

Key Differences and Implications

  • Iodine Substituent: The iodoacetamido group in 2-amino-5-iodoacetamidovaleric acid distinguishes it from non-halogenated analogs. Iodine’s electronegativity and atomic radius may enhance binding specificity in receptor studies compared to methyl or methoxy groups in compounds like 5-acetamido-3-methylisothiazole-4-carboxylic acid .

Pharmacological and Biochemical Considerations

  • Halogen Bonding: The iodine atom may participate in halogen bonding, a feature absent in non-iodinated analogs. This could improve target engagement in protein-ligand interactions compared to compounds like 133661-39-9, which relies on pyrimidine-pyridine stacking .
  • Metabolic Stability : The valeric acid backbone may confer slower hepatic metabolism relative to shorter-chain acids, though iodination could introduce susceptibility to dehalogenase enzymes.

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